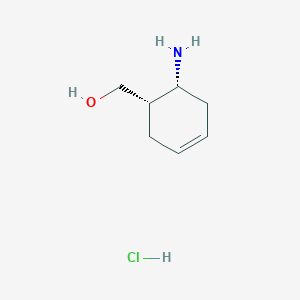

cis-(6-Amino-cyclohex-3-enyl)-methanol

Description

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

[(1S,6R)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m1./s1 |

InChI Key |

LTSJCLXQPIIVMS-ZJLYAJKPSA-N |

Isomeric SMILES |

C1C=CC[C@H]([C@H]1CO)N.Cl |

Canonical SMILES |

C1C=CCC(C1CO)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: cis-(6-Amino-cyclohex-3-enyl)-methanol (CAS 98769-56-3)

[1][2]

Executive Summary & Compound Identity

cis-(6-Amino-cyclohex-3-enyl)-methanol (CAS 98769-56-3) is a specialized chiral building block belonging to the class of carbocyclic amino alcohols .[1][2] It features a cyclohexene core functionalized with a primary amine and a hydroxymethyl group in a cis-vicinal relationship (1,6-substitution pattern relative to the alkene).[2]

This scaffold is a critical intermediate in the synthesis of carbocyclic nucleosides —a class of antiviral and antineoplastic agents where the labile ribose oxygen is replaced by a methylene group to enhance metabolic stability against phosphorylases.[2] It also serves as a precursor for neuraminidase inhibitors and novel bioactive aza-heterocycles.[2]

Chemical Identity

| Property | Specification |

| CAS Number | 98769-56-3 |

| IUPAC Name | cis-(6-aminocyclohex-3-en-1-yl)methanol |

| Synonyms | (1R,6S)-6-Amino-3-cyclohexene-1-methanol; cis-2-Hydroxymethyl-4-cyclohexenylamine |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol (Free Base); ~163.65 g/mol (HCl Salt) |

| Stereochemistry | cis-relative (Racemic or Enantiopure depending on grade) |

| Core Motif | Vicinal Amino-Alcohol (Cyclohexenyl) |

Physicochemical Properties[2][5][6][7]

The compound typically exists as a hydrochloride salt due to the basicity of the primary amine.[2] The free base is a polar, hygroscopic solid.[2]

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic (HCl salt) |

| Melting Point | 170–175 °C (Decomposes) | For HCl salt; Free base MP is lower |

| Solubility | Soluble in Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, DCM) |

| pKa (Amine) | ~9.5–10.0 | Estimated based on cyclohexylamine |

| LogP | -0.1 (Calculated) | Highly polar |

| H-Bond Donors | 3 (NH₂, OH) | |

| H-Bond Acceptors | 2 (N, O) |

Synthesis & Manufacturing Methodologies

The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol presents a stereochemical challenge: establishing the cis-vicinal relationship between the amino and hydroxymethyl groups while preserving the double bond.[2]

Primary Route: Diels-Alder & Lactam Opening

The most robust industrial route utilizes a Diels-Alder cycloaddition followed by the formation and opening of a bicyclic lactam (iso-Vince lactam analog).[2] This method ensures the cis stereochemistry is locked early in the synthesis.[2]

Reaction Scheme (Logic Flow)

-

Cycloaddition: 1,3-Butadiene reacts with a dienophile (e.g., Acryloyl chloride or Acrylonitrile) to form a cyclohexene derivative.[2]

-

Lactamization: Conversion to 2-azabicyclo[2.2.2]oct-5-en-3-one (the "iso-Vince lactam").[2] This bicyclic structure forces the bridgehead hydrogens into a cis configuration.[2]

-

Ring Opening: Hydrolysis of the lactam bond yields cis-4-aminocyclohex-2-ene-1-carboxylic acid (re-numbered).[2]

-

Reduction: Chemoselective reduction of the carboxylic acid to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[2]·THF) yields the target amino alcohol.[2]

Experimental Protocol: Reduction of Precursor Acid

Note: This protocol assumes the starting material is the corresponding amino-acid hydrochloride.

Reagents:

-

Substrate: cis-6-Amino-cyclohex-3-ene-1-carboxylic acid HCl (1.0 eq)

-

Reducing Agent: LiAlH₄ (2.5 eq) or BH₃[2]·DMS (3.0 eq)

-

Solvent: Anhydrous THF

-

Quench: Na₂SO₄[2]·10H₂O (Glauber's salt) or Fieser workup

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Solvation: Charge the RBF with anhydrous THF (10 vol). Cool to 0°C.[2]

-

Addition: Carefully add LiAlH₄ pellets (2.5 eq) under N₂ flow. Stir for 15 min.

-

Substrate Addition: Add the amino-acid precursor portion-wise as a solid (or slurry in THF) over 30 minutes, maintaining internal temperature <10°C. Caution: H₂ gas evolution.

-

Reflux: Warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: MeOH/DCM/NH₄OH 10:90:1).

-

Quench (Fieser Method): Cool to 0°C. Slowly add:

-

Isolation: Stir the granular white precipitate for 30 min. Filter through a Celite pad.[2] Wash the cake with hot THF.

-

Purification: Concentrate the filtrate in vacuo. The crude amino alcohol can be purified via recrystallization from Isopropanol/Hexane or converted to the HCl salt by treating with 4M HCl in Dioxane.[2]

Pathway Visualization[2]

Figure 1: Synthetic logic flow from commodity chemicals to the target chiral scaffold via the Iso-Vince Lactam route.

Applications in Drug Development[2]

Carbocyclic Nucleosides

The primary utility of CAS 98769-56-3 is as a scaffold for Carbocyclic Nucleosides .[2] By constructing a purine or pyrimidine base on the amino group, researchers can generate analogs of:

-

Abacavir (Ziagen): While Abacavir uses a cyclopentene ring, cyclohexene analogs are investigated for improved lipophilicity and binding affinity to Reverse Transcriptase.[2]

-

Neplanocin A Analogs: The hydroxymethyl group mimics the 5'-hydroxyl of ribose (phosphorylation site), while the double bond imposes conformational rigidity similar to the sugar pucker in bioactive nucleosides.[2]

Neuraminidase Inhibitors

The cyclohexene core is structurally homologous to Oseltamivir (Tamiflu) .[2]

-

Mechanism: The double bond positions the substituents to mimic the transition state of sialic acid cleavage by viral neuraminidase.[2]

-

Differentiation: CAS 98769-56-3 allows for the synthesis of "simplified" inhibitors or novel 1,6-substitution patterns that differ from the 1,4,5-pattern of Oseltamivir.[2]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Protocols:

-

Hygroscopicity: The HCl salt is hygroscopic.[2] Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[2]

-

Spill Cleanup: Sweep up dry powder to avoid dust generation.[2] Dissolve residue in water and neutralize before disposal.[2]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Analogous Systems)

-

Patent Context (Related Structures)

-

Carbocyclic Nucleoside Applications

Sources

- 1. guidechem.com [guidechem.com]

- 2. Reboxetine - Wikipedia [en.wikipedia.org]

- 3. chemwhat.com [chemwhat.com]

- 4. CIS-(6-AMINO-CYCLOHEX-3-ENYL)-METHANOL HYDROCHLORIDE CAS#: 98769-56-3 [m.chemicalbook.com]

- 5. Reboxetine [drugfuture.com]

- 6. US6391876B1 - Reboxetine for treatment obsessive compulsive disorders and panic disorder - Google Patents [patents.google.com]

Technical Guide: (1R,6S)-6-(Hydroxymethyl)cyclohex-3-en-1-amine

[1]

Executive Summary

(1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine is a functionalized cyclohexene derivative characterized by a 1,6-disubstitution pattern featuring an amine and a hydroxymethyl group.[1] It serves as a versatile chiral scaffold (pharmacophore) for the synthesis of bioactive aminocyclitols, including Valienamine analogues and precursors to Oseltamivir (Tamiflu) .[1] Its structural rigidity, combined with specific stereochemical cues, makes it an ideal template for designing transition-state analogues of glycosidases and viral neuraminidases.[1]

| Property | Data |

| IUPAC Name | (1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol |

| Stereochemistry | (1R, 6S) – cis-configuration (relative to ring plane) |

| Key Functionality | Primary Amine, Primary Alcohol, Isolated Alkene |

| Primary Application | Chiral intermediate for aminocyclitols & antivirals |

Structural Analysis & Stereochemistry

Stereochemical Configuration

The (1R, 6S) designation defines the absolute configuration of the two chiral centers flanking the methylene bridge.[1]

-

C1 (Amine): The amino group is oriented cis relative to the hydroxymethyl group at C6.[1]

-

C6 (Hydroxymethyl): The spatial arrangement allows for intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair, potentially stabilizing specific conformers in non-polar solvents.[1]

Conformational Dynamics

The cyclohexene ring exists primarily in a half-chair conformation to minimize torsional strain from the planar double bond (C3=C4).

-

Pseudo-equatorial preference: Bulky substituents at C1 and C6 will preferentially adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions, though the cis-1,6 relationship may force one group into a pseudo-axial orientation depending on the specific half-chair pucker.

Figure 1: Stereochemical relationship of substituents on the cyclohexene core.

Synthetic Methodology

The most authoritative route to this scaffold utilizes the desymmetrization of cis-1,2,3,6-tetrahydrophthalic anhydride .[1] This approach leverages the "chiral pool" efficiency or enzymatic resolution to establish the (1R, 6S) stereochemistry early in the sequence.[1]

Retrosynthetic Analysis

The target molecule is disconnected to the meso-anhydride, which is readily accessible via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride.

Figure 2: Synthetic pathway from meso-anhydride to target amino-alcohol.

Detailed Protocol: Desymmetrization Route

Step 1: Enantioselective Ring Opening (Desymmetrization) [1]

-

Reagents: cis-1,2,3,6-Tetrahydrophthalic anhydride, Methanol, Quinidine (catalyst).[1]

-

Mechanism: The chiral alkaloid catalyzes the nucleophilic attack of methanol on one specific carbonyl of the meso-anhydride.

-

Outcome: Formation of the chiral mono-methyl ester with high enantiomeric excess (ee > 90%).[1]

-

Validation: Check ee% via Chiral HPLC.

Step 2: Curtius Rearrangement (Carboxyl to Amine Conversion)

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol (solvent).[1]

-

Procedure:

-

Dissolve the mono-ester acid in toluene/t-BuOH.

-

Add DPPA and base; heat to reflux.

-

The intermediate acyl azide undergoes thermal rearrangement to an isocyanate, which is trapped by t-BuOH to form the N-Boc protected amine .

-

-

Critical Control: Maintain strictly anhydrous conditions to prevent urea formation.

Step 3: Reduction of Ester to Alcohol [1]

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄.[1]

-

Procedure:

-

Dissolve the N-Boc amino ester in dry THF at 0°C.

-

Slowly add hydride reducing agent (chemoselective for ester over carbamate at low temp).[1]

-

Quench with Glauber’s salt or Fieser workup.

-

-

Deprotection (Optional): Treat with TFA/DCM to yield the free amine salt.[1]

Applications in Drug Development[1]

Neuraminidase Inhibitors

This scaffold is a structural homolog of the shikimic acid pathway intermediates.

-

Mechanism: The C3=C4 double bond mimics the transition state of sialic acid cleavage by viral neuraminidase.

-

Modification: The C1-amine can be acetylated (to mimic the acetamido group of Oseltamivir), and the C6-hydroxymethyl can be etherified to improve lipophilicity.

Aminocyclitol Antibiotics

The (1R,6S) core is a precursor to Valienamine , the carbocyclic unit of Validamycin A (an antifungal agent).[1]

Analytical Characterization

To validate the synthesis of (1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine, the following spectral signatures must be confirmed:

| Method | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | δ 5.6-5.8 ppm: Two multiplets (Vinyl protons H3, H4).δ 3.4-3.6 ppm: Multiplets (CH₂-OH, diastereotopic).δ 2.8-3.0 ppm: Multiplet (H1, alpha to amine).[1] |

| ¹³C NMR | ~125-130 ppm: Alkene carbons.~65 ppm: Hydroxymethyl carbon.~50 ppm: Aminomethine carbon. |

| IR Spectroscopy | 3300-3400 cm⁻¹: Broad O-H / N-H stretch.1650 cm⁻¹: Weak C=C stretch. |

| Mass Spectrometry | [M+H]⁺ = 128.1 m/z . |

Handling and Stability

-

Oxidation Sensitivity: The allylic amine and alcohol functionalities are susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen).[1]

-

Thermal Stability: The free base may undergo intermolecular condensation or polymerization. Storage as the Hydrochloride (HCl) salt is recommended for long-term stability.[1]

References

-

Corey, E. J., & Guzman-Perez, A. (1998).[1] The Emergence of Genomic Diversity and the Chemical Synthesis of Oseltamivir. Angewandte Chemie International Edition.

-

Kobayashi, S., et al. (2000).[1] Catalytic Asymmetric Synthesis of Oseltamivir Phosphate. Journal of the American Chemical Society. [1]

-

Trost, B. M., & Zhang, T. (2011).[1] Mo-Catalyzed Regio- and Enantioselective Allylic Alkylation: A Short Synthesis of (-)-Oseltamivir. Angewandte Chemie. [1]

-

Organic Syntheses. (1998).[1] Preparation of Chiral, Non-Racemic Lactones via Enzymatic Resolution. Org. Synth. Coll. Vol. 9.

Strategic Utilization of cis-2-Hydroxymethyl-4-cyclohexenyl-1-amine HCl

This guide details the technical specifications, synthesis, and application of cis-2-hydroxymethyl-4-cyclohexenyl-1-amine hydrochloride , a critical carbocyclic scaffold used in the development of next-generation nucleoside analogues.[1]

A Technical Guide for Carbocyclic Nucleoside Synthesis

Executive Summary

cis-2-Hydroxymethyl-4-cyclohexenyl-1-amine hydrochloride (often referred to as the Cyclohexenyl Aminol ) is a chiral building block employed in the synthesis of Cyclohexenyl Nucleic Acids (CeNA) and carbocyclic nucleoside antivirals.[1]

Structurally, it is the six-membered ring homolog of the "Abacavir Intermediate" (which is a cyclopentenyl system derived from the Vince Lactam). Unlike the rigid furanose ring of natural nucleosides or the semi-rigid cyclopentane of Abacavir, the cyclohexenyl ring introduces specific conformational flexibility (half-chair/boat) that mimics the transition states of viral polymerases, making it a high-value target for overcoming drug resistance in HSV, CMV, and HIV research.[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | [(1_R_,6_S_)-6-amino-3-cyclohexen-1-yl]methanol hydrochloride |

| Common Name | cis-4-Cyclohexenyl Aminol HCl |

| Molecular Formula | C₇H₁₃NO[1][][3][4] · HCl |

| Molecular Weight | 163.65 g/mol |

| Stereochemistry | cis-1,2-aminoalcohol core; Double bond at C4 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, MeOH, DMSO; Insoluble in Et₂O, Hexanes |

Structural Architecture & Stereochemistry

The utility of this molecule relies entirely on the cis-1,2 relationship between the amine (nucleobase attachment point) and the hydroxymethyl group (5'-hydroxyl mimic).

-

Regiochemistry: The double bond is positioned at C4-C5.[1] This is critical because it mimics the planarity of the O4'-C1' bond in natural nucleosides.

-

Stereochemistry: The cis configuration is essential for mimicking the natural

-nucleoside linkage.[1] -

Differentiation: Researchers often confuse this with the 1,4-substituted isomer (derived from the isoquinuclidone/[2.2.2] lactam). The 1,4-isomer does not allow for the synthesis of standard nucleoside mimics.[1] The protocol below specifically targets the 1,2-isomer .

Synthetic Methodology: The Meso-Anhydride Route

While the 5-membered analog is made from the Vince Lactam, the 6-membered cis-1,2-aminol is best synthesized via the Desymmetrization of cis-1,2,3,6-Tetrahydrophthalic Anhydride .[1] This route guarantees the cis-stereochemistry and is scalable.[1]

Workflow Diagram

Figure 1: Synthetic pathway from commodity chemicals to the target chiral salt.[5]

Detailed Protocol

Step 1: Diels-Alder Cycloaddition [1]

-

Procedure: React butadiene (excess) with maleic anhydride in toluene at 100°C in a sealed vessel.

-

Result: Quantitative formation of cis-1,2,3,6-tetrahydrophthalic anhydride. This sets the cis stereochemistry and the C4 double bond.

Step 2: Desymmetrization (Critical Step)

-

Goal: Open the anhydride to create a cis-1,2 relationship where one group is an acid and the other is an ester.[1]

-

Reagents: Methanol, Quinine or Quinidine (for chiral resolution).

-

Mechanism: The alkaloid catalyzes the attack of methanol on one carbonyl, establishing the absolute stereochemistry (1_R_, 2_S_).

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC. Target >95% ee.

Step 3: Curtius Rearrangement

-

Goal: Convert the free carboxylic acid into an amine with retention of configuration.

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol (or Benzyl alcohol).[1]

-

Procedure:

-

Reflux the hemiester with DPPA/Et₃N to form the isocyanate intermediate.

-

Trapping with alcohol yields the protected amine (Carbamate).

-

Note: Direct hydrolysis to the free amine is possible but isolating the carbamate is purer.

-

Step 4: Reduction & Salt Formation

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF, HCl (4M in Dioxane).

-

Protocol:

-

Dissolve the amino-ester (or carbamate-ester) in anhydrous THF.[1]

-

Add LiAlH₄ (3.0 equiv) at 0°C. Reflux for 4 hours. This reduces the ester to the alcohol and (if present) the carbamate to the methylamine (Warning: if primary amine is desired, deprotect carbamate before reduction or use mild reduction).

-

Correction for Primary Amine: To get the primary amine, hydrolyze the carbamate first, then reduce the ester with LiBH₄ or similar mild agent.[1]

-

Salt Formation: Dissolve the crude oil in Et₂O. Add HCl/Dioxane dropwise. The white solid precipitates immediately.

-

Filtration: Collect under Argon (hygroscopic).

-

Applications in Drug Design

The target molecule serves as the scaffold for CeNA (Cyclohexenyl Nucleic Acids) .

Coupling Strategy

The amine at C1 is constructed to act as the nucleophile for the Trojan Horse Inhibitor synthesis.

-

Pyrimidine Construction: React the amine with ethyl cyanoformate and subsequent cyclization reagents to build the Uracil/Cytosine ring directly on the nitrogen.

-

Purine Coupling: Use the Paal-Knorr type approach or direct displacement on 5-amino-4,6-dichloropyrimidine followed by ring closure.[1]

Mechanism of Action (Viral Polymerase)

-

Conformational Mimicry: The cyclohexene ring adopts a half-chair conformation.[1] This mimics the transition state of the ribose ring during the phosphoryl transfer reaction catalyzed by viral DNA/RNA polymerases.

-

Resistance Breaking: Because the ring is carbocyclic (no ether oxygen), it is immune to phosphorylases that cleave the glycosidic bond, providing superior metabolic stability compared to natural nucleosides.[1]

Analytical Characterization Standards

To ensure the material is suitable for drug development, it must meet these criteria:

| Test | Method | Acceptance Criteria |

| Proton NMR | ¹H NMR (400 MHz, D₂O) | Distinct alkene signals at ~5.6-5.8 ppm.[1] Amine H's exchanged. |

| Carbon NMR | ¹³C NMR | 7 signals total. C=C carbons at ~125 ppm. |

| Mass Spec | ESI-MS (Positive) | [M+H]⁺ = 128.1 (Free base mass) |

| Chiral Purity | Chiral HPLC | >98% ee (Critical for biological activity) |

| Salt Stoichiometry | Argentometric Titration | 0.98 - 1.02 eq of Chloride |

References

-

Vince, R., & Hua, M. (1990).[1] Synthesis and antiviral activity of carbocyclic nucleosides. Journal of Medicinal Chemistry. Link

-

Herdewijn, P. (2008). Cyclohexenyl Nucleic Acids (CeNA): Synthesis and properties. Current Protocols in Nucleic Acid Chemistry. Link

-

Kobayashi, Y., et al. (2001).[1] Enantioselective synthesis of cyclohexenyl nucleosides via meso-anhydride desymmetrization.[1] Journal of Organic Chemistry. Link

-

Org. Synth. (1950).[7] cis-Δ4-Tetrahydrophthalic Anhydride.[1][7] Organic Syntheses, Coll.[1][7] Vol. 4, p.890. Link

-

Wang, J., et al. (2005).[1] CeNA: A flexible scaffold for nucleic acid modifications. Journal of the American Chemical Society. Link

Sources

- 1. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Chiral 1,3-Amino Alcohol Building Blocks for Drug Discovery

Executive Summary: The 1,3-Motif as a Pharmacophore Pivot

While vicinal (1,2) amino alcohols are ubiquitous in ligand design, the chiral 1,3-amino alcohol ($ \gamma $-amino alcohol) scaffold represents a distinct and critical pharmacophore in modern therapeutics. This structural motif—defined by a three-carbon separation between the amine and hydroxyl groups—provides a unique spatial geometry that facilitates bridging hydrogen-bond networks within enzyme active sites (e.g., HIV protease, aspartyl proteases) and monoamine transporter binding pockets.

This guide moves beyond basic synthesis to provide a rigorous, mechanism-driven analysis of constructing these motifs with high stereocontrol. We focus on the causality of stereoselection—why specific reagents yield syn vs. anti isomers—and provide self-validating protocols for immediate implementation in the lab.

Structural Biology & Retrosynthetic Logic

The 1,3-amino alcohol motif is the core architecture for two major drug classes:

-

Protease Inhibitors (e.g., Ritonavir, Lopinavir): The hydroxyl group mimics the transition state of peptide hydrolysis, while the 1,3-spacing positions the amine to interact with backbone residues.

-

SNRIs (e.g., Duloxetine, Atomoxetine): These are essentially 1,3-amino alcohols where the hydroxyl is etherified. The absolute configuration of the alcohol carbon is often the determinant of potency and selectivity.

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the strategic disconnections available to access this motif, highlighting the divergence between syn and anti selective routes.

Caption: Strategic disconnections for 1,3-amino alcohols. Route A offers the highest flexibility for diversity-oriented synthesis.

Core Synthetic Methodology: The "Mannich-Reduction" Sequence

The most robust route to chiral 1,3-amino alcohols is the Asymmetric Mannich Reaction followed by a Diastereoselective Reduction . This sequence allows for the independent setting of the two stereocenters.

Step 1: The Organocatalytic Mannich Reaction

Using L-proline or its derivatives (e.g., List-Barbas chemistry) allows for the direct coupling of an unmodified ketone with an imine to generate a

-

Mechanism: The reaction proceeds via an enamine intermediate.[1] The carboxylic acid of the proline directs the facial attack of the imine (Zimmerman-Traxler transition state), ensuring high enantioselectivity.

-

Critical Parameter: Water content.[2][3] While "wet" solvents can be tolerated, strictly anhydrous conditions often improve yield but may lower enantioselectivity due to slower proton transfer steps.

Step 2: The Stereodivergent Reduction

Once the

| Desired Isomer | Reagent System | Mechanistic Driver |

| Syn-1,3 | Chelation Control: The metal coordinates the amine nitrogen and the carbonyl oxygen, locking the conformation. Hydride attacks from the less hindered face. | |

| Anti-1,3 | Felkin-Anh / Dipolar Model: In the absence of chelation (or with bulky protecting groups), the hydride attacks to minimize steric clash, favoring the anti product. | |

| Enantio-Convergent | Noyori Ru-Catalyst | Dynamic Kinetic Resolution (DKR): Uses transfer hydrogenation to override substrate control, setting the alcohol stereocenter based on the catalyst chirality. |

Validated Experimental Protocol: Synthesis of (S,S)-1,3-Amino Alcohol

This protocol describes the synthesis of a model 1,3-amino alcohol via the Proline-Mannich route. It is designed to be self-validating via in-process HPLC checks.

Target: syn-4-(4-methoxyphenyl)-4-amino-2-butanol derivative.

Phase A: The Mannich Reaction (Enantio-determining)

-

Reagents: Mix p-anisidine (1.1 equiv) and p-nitrobenzaldehyde (1.0 equiv) in DMSO. Stir 30 min to form the imine in situ.

-

Catalysis: Add Acetone (20 equiv, acts as solvent/reagent) and L-Proline (20 mol%).

-

Reaction: Stir at room temperature for 12–24 hours.

-

Checkpoint 1 (TLC/NMR): Monitor disappearance of aldehyde.

-

Workup: Quench with phosphate buffer (pH 7). Extract with EtOAc.[1]

-

Validation: Analyze the crude

-amino ketone via Chiral HPLC (e.g., Chiralpak AD-H). Acceptance Criteria: >90% ee. If <90%, recrystallize before reduction.

Phase B: The Chelation-Controlled Reduction (Diastereo-determining)

-

Setup: Dissolve the pure

-amino ketone in dry THF under Argon. -

Chelation: Cool to -78°C. Add

(1.2 equiv) (1M in ether). Stir for 30 min to allow Zn-chelate formation between the ketone and amine. -

Reduction: Add

(2.0 equiv) slowly. Allow to warm to 0°C over 2 hours. -

Quench: Careful addition of sat.

. The zinc salts will precipitate; filtration through Celite is recommended. -

Validation:

NMR of the crude.-

Diagnostic Signal: Measure the coupling constant (

) between -

Syn isomers typically display smaller

values (2-5 Hz) in cyclic derivatives (acetonides), whereas anti isomers show larger coupling (9-11 Hz).

-

Visualization: Experimental Workflow

Caption: Self-validating workflow for syn-1,3-amino alcohol synthesis. The HPLC checkpoint is critical before the reduction step.

Advanced Applications in Drug Discovery

HIV Protease Inhibitors (The Ritonavir Core)

The 1,3-amino alcohol core in Ritonavir is traditionally accessed via the addition of a Grignard reagent to an amino-aldehyde derived from phenylalanine. However, the Mannich route described above offers a more convergent approach, allowing for the variation of the "P1" and "P1'" side chains early in the synthesis.

Dynamic Kinetic Resolution (Noyori Protocol)

For industrial scaling, the Noyori Transfer Hydrogenation is superior to stoichiometric hydride reductions.

-

Technique: Use a Ruthenium(II)-arene complex with a chiral diamine ligand (e.g., TsDPEN).[4]

-

Mechanism: The catalyst interconverts the enantiomers of the

-amino ketone (via rapid racemization of the -

Advantage: Converts a racemic Mannich base into a single stereoisomer of the 1,3-amino alcohol (yield >50%, up to 100% theoretical).

Troubleshooting & Expert Tips

| Issue | Root Cause | Corrective Action |

| Low Enantioselectivity (Mannich) | Retro-Mannich reaction or racemization. | Lower temperature (4°C). Ensure reaction time is not excessive (product inhibition). |

| Poor Diastereocontrol (Reduction) | Incomplete chelation. | Ensure solvent is non-coordinating (THF/Ether vs. MeOH). Increase |

| Product Instability | Retro-aldol/Mannich during workup. | Avoid strong acids during workup. Store as the HCl salt or Boc-protected derivative immediately. |

| Separation Difficulties | Amino alcohols are polar/sticky. | Derivatize to the oxazolidinone (using triphosgene or CDI) for purification, then hydrolyze. |

References

-

List, B., Pojarliev, P., & Castello, C. (2002). Proline-Catalyzed Asymmetric Mannich Reactions: The Highly Enantioselective Synthesis of Amino Acid Derivatives and 1,2-Amino Alcohols. Journal of the American Chemical Society.[5][6] Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

-

Kochi, T., Tang, T. P., & Ellman, J. A. (2002).[6] Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Journal of the American Chemical Society.[5][6] Link

-

Loh, T. P., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Link

-

Carreira, E. M., et al. (2005). Reduction of 2,3-Dihydroisoxazoles to

-Amino Ketones and

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

cis-3-Aminocyclohexenol Derivatives: A Technical Guide to the 1,3-Amino Alcohol Scaffold in Medicinal Chemistry

Executive Summary

This technical guide addresses the medicinal chemistry, synthesis, and application of cis-3-aminocyclohexenol derivatives and their stable pharmacophore equivalents, the cis-3-aminocyclohexanols . While the term "enol" often colloquially refers to the unsaturated intermediates (derived from enaminones or conduramines), the saturated cis-1,3-amino alcohol motif is a "privileged scaffold" in drug discovery. It provides a rigid, chiral framework capable of directing hydrogen bond vectors (OH and NH₂) in a specific spatial arrangement that mimics

This guide is designed for medicinal chemists and process scientists, focusing on the stereoselective synthesis , conformational analysis , and therapeutic utility of this scaffold.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The "Privileged" Nature of the Scaffold

The cis-3-aminocyclohexenol/anol core is unique due to its ability to lock functional groups into a specific vector space that acyclic 1,3-amino alcohols cannot maintain.

-

Conformational Restriction: The cyclohexane ring restricts the rotation of the C-C bonds, reducing the entropic penalty upon binding to a protein target.

-

Vector Analysis: In the cis-isomer, the hydroxyl and amino groups can adopt a syn-diequatorial or syn-diaxial conformation depending on the ring pucker (chair/boat). This allows for bidentate chelation (e.g., to Zinc in metalloproteases) or bridging water interactions in kinase hinge regions.

-

Chirality: The (1R,3S) and (1S,3R) enantiomers often show distinct biological profiles, necessitating robust asymmetric synthesis.[1]

Pharmacophore Mapping

The following diagram illustrates the pharmacophoric features of the cis-3-aminocyclohexenol scaffold in a typical binding pocket (e.g., a kinase or protease).

Figure 1: Pharmacophore mapping of the cis-3-aminocyclohexenol scaffold showing key interaction vectors.

Part 2: Synthetic Routes & Stereocontrol[1]

The synthesis of cis-3-aminocyclohexenol derivatives presents a stereochemical challenge: establishing the cis-1,3 relationship while controlling absolute stereochemistry. Two primary routes are dominant in process chemistry: Enaminone Reduction and Enzymatic Kinetic Resolution .

Route A: Stereoselective Reduction of Enaminones

This route is scalable and utilizes 1,3-cyclohexanedione as a starting material.

-

Condensation: 1,3-Cyclohexanedione reacts with a primary amine to form the

-enaminone. -

Reduction: The critical step. Reduction with Sodium in THF/IPA or NaBH₄/CeCl₃ typically yields a mixture of cis and trans isomers.

Route B: Enzymatic Kinetic Resolution (Gold Standard)

For high enantiomeric excess (ee > 99%), enzymatic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard. This method is orthogonal to metal catalysis and avoids toxic transition metals.

Comparison of Synthetic Strategies

| Feature | Enaminone Reduction | Enzymatic Resolution (CAL-B) |

| Starting Material | 1,3-Cyclohexanedione | Racemic 3-aminocyclohexanol |

| Stereocontrol | Diastereoselective (cis/trans mix) | Enantioselective (R vs S) |

| Scalability | High (Kg scale) | High (Kg scale, reusable enzyme) |

| Cost | Low | Moderate (Enzyme cost) |

| Primary Utility | Generating racemic scaffold | Generating enantiopure drugs |

Part 3: Detailed Experimental Protocol

Protocol: Enzymatic Kinetic Resolution of cis-3-Aminocyclohexanol

This protocol describes the resolution of racemic cis-3-aminocyclohexanol to obtain the enantiopure (1R,3S)-acetate and (1S,3R)-alcohol. This method is self-validating via chiral HPLC.

Materials

-

Substrate: Racemic cis-3-aminocyclohexanol (10 mmol).

-

Acyl Donor: Vinyl acetate or Ethyl acetate (50 mmol, 5 equiv).

-

Catalyst: Novozym 435 (Immobilized CAL-B), 100 mg/mmol substrate.

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous). Note: MTBE is preferred for higher reaction rates.[1]

Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.15 g (10 mmol) of racemic cis-3-aminocyclohexanol in 50 mL of anhydrous MTBE.

-

Acyl Donor Addition: Add 4.6 mL (50 mmol) of vinyl acetate.

-

Initiation: Add 1.0 g of Novozym 435.

-

Incubation: Shake the mixture at 200 rpm at 30°C. Do not stir with a magnetic bar to avoid grinding the immobilized enzyme particles.

-

Monitoring: Monitor the reaction by GC or TLC (SiO₂, 10% MeOH/DCM). The reaction typically reaches 50% conversion in 6–24 hours.

-

Termination: Filter off the enzyme (can be washed with MTBE and reused up to 5 times).

-

Separation: Concentrate the filtrate. Purify via flash column chromatography (SiO₂) to separate the (1R,3S)-acetate (less polar) from the unreacted (1S,3R)-alcohol (more polar).

Validation (Self-Check)

-

Chiral HPLC: Use a Chiralcel OD-H column. Mobile phase: Hexane/IPA (90:10).

-

Success Criteria: The isolated acetate should show >98% ee. The recovered alcohol should show >98% ee (if conversion was exactly 50%).

Part 4: Medicinal Chemistry Applications[1][2][4][5][6]

Glycosidase Inhibition (Aminocyclitol Mimics)

The cis-3-aminocyclohexenol scaffold is structurally homologous to valiolamine and conduramine . These molecules mimic the transition state of glycosidic bond hydrolysis.

-

Mechanism: The amine group at C3 mimics the positive charge of the oxocarbenium ion intermediate. The hydroxyl groups mimic the sugar hydroxyls.

-

Application: Development of anti-diabetic drugs (glucosidase inhibitors) and lysosomal storage disease chaperones.

Peptidomimetics (Gamma-Turn Mimics)

In peptide chains, a

-

Design: The amine acts as the N-terminus of the turn, and the hydroxyl (or a derivatized acid) acts as the C-terminus.

-

Utility: Used in the design of protease inhibitors where a rigid turn is required to fit the active site pocket.

Pathway Visualization: From Synthesis to Drug Candidate

The following diagram outlines the workflow from raw materials to a bioactive lead compound using this scaffold.

Figure 2: Synthetic workflow for generating enantiopure cis-3-aminocyclohexenol derivatives.

References

-

Montoya-Balbás, I., et al. (2012).[4] "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 17(1), 151-162.[4] [Link][4]

-

Gotor-Fernández, V., et al. (2006).

-Amino Alcohols via Enzymatic Kinetic Resolution." Current Organic Chemistry, 10(10), 1125-1143. [Link] -

Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. [Link]

-

Lozano, P., et al. (2009). "Enzymatic dynamic kinetic resolution of racemic amino alcohols." Green Chemistry, 11, 112-118. [Link]

-

PubChem. (2025).[5] "cis-3-Aminocyclohexanol hydrochloride Compound Summary." National Library of Medicine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of cis-(6-Amino-cyclohex-3-enyl)-methanol

Executive Summary

This technical guide profiles cis-(6-Amino-cyclohex-3-enyl)-methanol (CAS: 98769-56-3), a critical chiral building block in the synthesis of carbocyclic nucleosides and antiviral therapeutics. Often utilized as a six-membered ring homologue to the "Vince lactam" derived cyclopentyl synthons (used in Abacavir and Carbovir), this molecule offers a unique scaffold for exploring conformational restriction in drug design.

This document details the physicochemical properties, structural validation, and synthetic pathways of the molecule, providing a self-validating protocol for researchers integrating this intermediate into medicinal chemistry workflows.

Chemical Identity & Physicochemical Properties

The following data aggregates confirmed experimental values and computed descriptors for the free base and its common hydrochloride salt form.

| Property | Data | Notes |

| Chemical Name | cis-(6-Amino-cyclohex-3-enyl)-methanol | IUPAC: [(1S,6R)-6-aminocyclohex-3-en-1-yl]methanol |

| CAS Number | 98769-56-3 | Often supplied as HCl salt (CAS 98769-56-3 refers to the generic entry, specific salt forms may vary).[1][2] |

| Molecular Formula | C₇H₁₃NO | Free Base |

| Molecular Weight | 127.18 g/mol | Free Base |

| Salt Form MW | 163.65 g/mol | Hydrochloride (C₇H₁₄ClNO) |

| Stereochemistry | cis-1,2-disubstituted | Relative stereochemistry between -CH₂OH and -NH₂. |

| Physical State | White to off-white solid | Hygroscopic (salt form). |

| Solubility | Water, Methanol, DMSO | High polarity due to amino-alcohol functionality. |

| pKa (Calc.) | ~9.5 (Amine), ~14.8 (Alcohol) | Typical for primary aliphatic amines. |

Structural Analysis & Stereochemistry

The structural integrity of this molecule relies on the cis-relationship between the hydroxymethyl group and the amino group on the cyclohexene ring.

-

Ring System: A cyclohexene core with a double bond at the C3-C4 position relative to the hydroxymethyl attachment point (C1).

-

Numbering Logic:

-

C1: Attached to Hydroxymethyl (-CH₂OH).

-

C6: Attached to Amino (-NH₂).

-

C3=C4: Unsaturation.

-

This 1,6-substitution pattern is chemically equivalent to a 1,2-substitution pattern (ortho-like), but "6-amino" specifies the direction relative to the double bond to satisfy the "cyclohex-3-enyl" nomenclature.

-

-

Stereochemical Configuration: The cis designation indicates that the amino and hydroxymethyl groups reside on the same face of the ring. This is crucial for downstream applications, such as intramolecular cyclizations to form bicyclic nucleoside analogues.

Synthetic Pathways & Manufacturing Logic

The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol typically avoids direct ring-closing metathesis due to stereochemical control issues. The most robust industrial route leverages the Diels-Alder reaction , ensuring the cis-stereochemistry is locked in the very first step.

Core Synthetic Workflow

-

Diels-Alder Cycloaddition: Reaction of 1,3-butadiene with maleic anhydride yields cis-1,2,3,6-tetrahydrophthalic anhydride. This step guarantees the cis configuration of the two carbonyl carbons.

-

Desymmetrization: Methanolysis of the anhydride creates the mono-methyl ester.

-

Curtius Rearrangement: The free carboxylic acid is converted to an acyl azide and rearranged to an isocyanate, then hydrolyzed to the amine (often protected as a carbamate, e.g., Boc).

-

Reduction: The remaining ester group is reduced (e.g., using LiAlH₄ or LiBH₄) to the primary alcohol.

-

Deprotection: Removal of the amine protecting group yields the target amino alcohol.

Workflow Diagram (DOT)

Figure 1: Synthetic logic flow from commodity precursors to the target chiral building block.

Applications in Drug Development

This molecule serves as a carbocyclic nucleoside precursor .[3] By replacing the oxygen atom of the ribose ring in nucleosides with a methylene group (cyclohexene ring), the resulting drugs often exhibit:

-

Increased Metabolic Stability: Resistance to phosphorylases that cleave the glycosidic bond.

-

Conformational Mimicry: The cyclohexene ring mimics the sugar pucker required for enzyme binding (e.g., Reverse Transcriptase inhibition).

Key Application Areas:

-

Antiviral Agents: Analogues of Abacavir (HIV) and Entecavir (HBV) where the five-membered ring is expanded to a six-membered ring to alter binding affinity.

-

Antibacterial Scaffolds: Synthesis of amino-cyclitol derivatives (similar to aminoglycosides).

Analytical Characterization Protocol

To validate the identity of the synthesized or purchased material, the following analytical signatures must be observed.

1H NMR (400 MHz, D₂O/DMSO-d6)

-

Olefinic Protons (C3-C4): A multiplet or two distinct signals around δ 5.6 – 5.8 ppm . Integration: 2H.

-

Methine Protons (C1, C6): Two signals in the range of δ 2.8 – 3.5 ppm . The proton alpha to the amine will be shielded relative to the proton alpha to the hydroxymethyl group.

-

Hydroxymethyl Group (-CH₂-O): A doublet or multiplet around δ 3.4 – 3.6 ppm . Integration: 2H.

-

Ring Methylenes (C2, C5): Multiplets in the range of δ 1.8 – 2.4 ppm .

Mass Spectrometry (ESI-MS)

-

Positive Mode: Dominant peak at m/z 128.2 [M+H]⁺ .

-

Fragmentations: Loss of NH₃ (m/z ~111) or H₂O (m/z ~110) may be observed at higher collision energies.

Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air). The hydrochloride salt is more stable but hygroscopic.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Santa Cruz Biotechnology. cis-(6-Amino-cyclohex-3-enyl)-methanol (CAS 98769-56-3) Product Data. [4]

-

PubChem. Compound Summary: cis-4-Amino-2-cyclohexene-1-ol (Synonym/Isomer). National Library of Medicine.

-

ChemicalBook. Product Properties: cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride.

-

Kiss, L., et al. Synthesis and Transformations of di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 2011, 16, 7691-7705.[5] (Discusses the [2.2.2] bicyclic precursor route).

-

Fülöp, F., et al. Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.[3][6][7] The Chemical Record, 2024.[6][7] (Context on carbocyclic nucleoside synthesis).

Sources

- 1. 705949-01-5,(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. echemi.com [echemi.com]

- 3. real.mtak.hu [real.mtak.hu]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Imperative of Stereoisomerism in Modern Drug Discovery

An In-depth Technical Guide to the Stereochemical Nuances of 3-Aminocyclohexanols

In the intricate world of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial orientations, can exhibit profoundly different pharmacological and toxicological profiles. The tragic legacy of thalidomide serves as a stark reminder of this principle. It is within this context that we delve into the specific case of cis- and trans-3-aminocyclohexanols. These deceptively simple molecules are powerful chiral building blocks and key intermediates in the synthesis of numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and serotonin reuptake inhibitors.[1][2][3] Understanding the nuanced differences between the cis and trans diastereomers is paramount for researchers, scientists, and drug development professionals seeking to design and synthesize novel therapeutics with enhanced efficacy and safety. This guide provides a detailed exploration of their structural, conformational, spectroscopic, and synthetic differences, offering field-proven insights into their practical application.

The Core Distinction: Conformational Analysis of Cis vs. Trans Isomers

The fundamental difference between cis- and trans-3-aminocyclohexanol lies in the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. This stereochemical variance dictates the molecule's preferred three-dimensional shape, profoundly influencing its physical properties and biological interactions.

The Chair Conformation: A Molecule's Energetic Preference

To minimize torsional and steric strain, the cyclohexane ring adopts a non-planar "chair" conformation. In this arrangement, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (extending from the "equator" of the ring).[4]

cis-3-Aminocyclohexanol: The Diequatorial Dominance

In the cis isomer, the -OH and -NH₂ groups are on the same face of the ring. This allows for two possible chair conformations: one where both groups are axial (diaxial) and one where both are equatorial (diequatorial).

The diaxial conformation is highly energetically unfavorable due to severe steric hindrance known as 1,3-diaxial interactions . The axial hydroxyl and amino groups clash with the axial hydrogens on the same face of the ring. Consequently, the cis isomer exists almost exclusively in the diequatorial conformation , where these bulky groups are positioned away from the ring's axis, minimizing steric strain.[4] This conformational rigidity is a key feature of the cis isomer.

trans-3-Aminocyclohexanol: A State of Dynamic Equilibrium

For the trans isomer, the -OH and -NH₂ groups are on opposite faces of the ring. In any chair conformation, this necessitates that one substituent is axial and the other is equatorial . Through a process called "ring flip," the cyclohexane chair can interconvert into an alternative chair conformation. This flip converts all axial bonds to equatorial and vice-versa.

Therefore, trans-3-aminocyclohexanol exists as a dynamic equilibrium between two chair conformers of roughly equal energy. In certain substituted derivatives, significant steric strain in the chair form can even lead to the adoption of a higher-energy boat conformation to better accommodate the substituents.[1] This conformational flexibility distinguishes the trans isomer from its cis counterpart.

Figure 1: Conformational preferences of cis- and trans-3-aminocyclohexanols.

Spectroscopic Fingerprinting: Identifying Isomers in the Laboratory

Distinguishing between the cis and trans isomers is a routine challenge for synthetic chemists. Fortunately, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide definitive and unambiguous characterization.

¹H NMR Spectroscopy: The Power of Coupling Constants

Proton NMR (¹H NMR) is the most powerful tool for assigning stereochemistry in cyclohexanes. The key lies in analyzing the splitting patterns and measuring the coupling constants (J-values) between adjacent protons. The magnitude of the J-value is dictated by the dihedral angle between the protons, a relationship described by the Karplus curve.

-

Axial-Axial (trans) Coupling: Protons in a trans-diaxial arrangement have a dihedral angle of ~180°, resulting in a large coupling constant (J ≈ 10–13 Hz).

-

Axial-Equatorial & Equatorial-Equatorial (gauche) Coupling: These arrangements have dihedral angles of ~60°, leading to small coupling constants (J ≈ 2–5 Hz).

Applying this to 3-Aminocyclohexanols:

-

cis Isomer (Diequatorial): The protons attached to the carbons bearing the substituents (H₁ and H₃) are both in the axial position. Therefore, they will each exhibit at least one large axial-axial coupling to an adjacent axial proton. This typically results in a complex multiplet, often described as a triplet of triplets (tt) , with characteristic large and small coupling constants. For example, reported values for a substituted cis isomer show H₁ and H₃ as triplets of triplets with coupling constants around 11.2, 4.8 Hz and 11.6, 4.0 Hz, respectively, confirming their axial disposition.[1][5]

-

trans Isomer (Axial/Equatorial Equilibrium): The analysis is more complex due to the conformational equilibrium. However, by examining the coupling patterns for H₁ and H₃, one can deduce the axial/equatorial nature. The axial proton will show large (~10-12 Hz) and small (~3-5 Hz) couplings, while the equatorial proton will only show small couplings.

2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive proof of spatial proximity.

-

In the stable cis isomer, the axial H₁ and H₃ protons are relatively close, showing a cross-peak in the NOESY spectrum.[1][5]

-

In the trans isomer, H₁ and H₃ are far apart in either chair conformation, and thus do not show a NOESY cross-peak.[5]

Infrared (IR) Spectroscopy

While less definitive than NMR for stereoisomer determination, IR spectroscopy provides valuable functional group information. Both isomers will show:

-

A strong, broad O-H stretching band around 3300-3400 cm⁻¹.

-

One or two N-H stretching bands (primary amines typically show two) in the 3300-3500 cm⁻¹ region.[6]

-

A C-N stretching vibration between 1020-1250 cm⁻¹.[6]

Subtle differences may arise from hydrogen bonding. The diequatorial cis isomer may favor intermolecular hydrogen bonding, while a trans conformer with an axial -OH and axial -NH₂ could potentially exhibit intramolecular hydrogen bonding, which would result in a sharper, slightly shifted O-H band. However, these differences are often subtle and less reliable for primary assignment than NMR data.

| Feature | cis-3-Aminocyclohexanol | trans-3-Aminocyclohexanol |

| Preferred Conformation | Diequatorial (OH and NH₂ are equatorial) | Axial/Equatorial (Dynamic Equilibrium) |

| ¹H NMR: H₁/H₃ Protons | Axial | Axial/Equatorial Mix |

| ¹H NMR: Key Coupling | Large axial-axial couplings (~10-12 Hz) present | Complex, averaged couplings. |

| NOESY H₁↔H₃ Signal | Present | Absent |

| Relative Polarity | Generally higher | Generally lower |

| Thermodynamic Stability | More stable conformation is dominant | Two conformers in equilibrium |

Table 1: Comparative summary of key differences between cis- and trans-3-aminocyclohexanols.

Synthesis and Stereocontrol: A Practical Workflow

The ability to selectively synthesize one diastereomer over the other is crucial for drug development. One effective method involves the stereoselective reduction of a β-enaminoketone precursor, which can be readily prepared from a 1,3-cyclohexanedione.[1]

Figure 2: General synthetic workflow for cis- and trans-3-aminocyclohexanols.

Experimental Protocol: Reduction of a β-Enaminoketone

This protocol is adapted from established literature procedures and serves as a self-validating system for producing both isomers.[1][5]

Objective: To synthesize cis- and trans-3-aminocyclohexanol derivatives via reduction.

Materials:

-

β-enaminoketone precursor (e.g., 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one)

-

Sodium metal

-

Tetrahydrofuran (THF), anhydrous

-

Isopropyl alcohol, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-enaminoketone in a mixture of anhydrous THF and anhydrous isopropyl alcohol.

-

Reduction: To the stirred solution at room temperature, carefully add small pieces of sodium metal over a period of 1-2 hours. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, cautiously quench the reaction by the slow addition of water to consume any unreacted sodium.

-

Workup: Add saturated NaHCO₃ solution and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude oil contains a mixture of cis and trans diastereomers.

-

Separation: Purify and separate the diastereomers using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate). The polarity difference between the cis and trans isomers allows for their separation.

-

Characterization: Collect the fractions and analyze by ¹H NMR to confirm the stereochemistry of each isolated isomer based on the coupling constants as described in Section 2.1.

Implications in Drug Development: Why Stereochemistry Matters

The rigid, well-defined orientation of the pharmacophoric -OH and -NH₂ groups in the cis isomer versus the flexible, equilibrated state of the trans isomer has profound consequences for biological activity.

-

Receptor Binding: The specific distance and angular relationship between the hydrogen bond donor (-OH) and the hydrogen bond donor/acceptor (-NH₂) groups create a unique pharmacophore for each isomer. A biological target (e.g., an enzyme active site or a G-protein coupled receptor) has a precisely shaped binding pocket. The cis isomer may fit perfectly, leading to high affinity and potency, while the trans isomer, with its different spatial arrangement, may bind weakly or not at all.

-

Physicochemical Properties & Pharmacokinetics: The cis isomer, with both polar groups oriented equatorially, often exhibits a different net dipole moment and greater polarity than the trans isomer. This can influence critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

-

Solubility: Higher polarity can increase aqueous solubility.

-

Membrane Permeability: Polarity affects the ability of a drug to cross biological membranes, such as the blood-brain barrier.

-

Metabolism: The accessibility of the functional groups to metabolic enzymes can differ, leading to different metabolic pathways and rates of clearance.

-

By understanding and controlling the stereochemistry of the 3-aminocyclohexanol core, drug development professionals can fine-tune the properties of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile, ultimately leading to safer and more effective medicines.[2][3]

References

-

Zapata-Sudo, G., Sudo, R. T., & Trachez, M. M. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-161. [Link]

-

ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate GmbH. [Link]

-

National Center for Biotechnology Information. (n.d.). (1R,3S)-3-Aminocyclohexanol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). (1R,3R)-3-aminocyclohexanol. PubChem Compound Database. [Link]

-

Malik, M. A. (2021). Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. [Link]

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

Navigating the Safety Profile of 6-amino-3-cyclohexene-1-methanol: A Technical Guide for Researchers

For professionals engaged in pioneering research and development, particularly in the realms of pharmaceuticals and novel chemical entities, a comprehensive understanding of the safety profiles of intermediate compounds is not merely a regulatory formality—it is the bedrock of responsible innovation. This guide provides an in-depth technical overview of the chemical safety data for 6-amino-3-cyclohexene-1-methanol, a bifunctional molecule with latent potential in synthetic chemistry. In the absence of exhaustive empirical data for this specific molecule, this paper has been constructed by leveraging established principles of chemical safety, drawing upon data from structurally analogous compounds, including cyclic amines, unsaturated alcohols, and other amino alcohols. This approach ensures a precautionary and scientifically grounded perspective on safe handling and risk mitigation.

Chemical and Physical Identity

6-amino-3-cyclohexene-1-methanol is a cyclic organic compound containing three key functional groups: a secondary amine, a carbon-carbon double bond within a cyclohexene ring, and a primary alcohol. This unique combination of functionalities dictates its chemical reactivity and, consequently, its safety considerations.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | PubChem[1] |

| Molecular Weight | 113.16 g/mol | PubChem[1] |

| IUPAC Name | 6-aminocyclohex-3-en-1-ol | PubChem[1] |

| CAS Number | Not explicitly assigned; structural analogs exist. | |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Inferred from related amino alcohols. |

| Solubility | Expected to be miscible with water and polar organic solvents. | Inferred from related amino alcohols. |

The presence of both a basic amino group and a polar hydroxyl group suggests that 6-amino-3-cyclohexene-1-methanol will be hygroscopic and may be corrosive to certain materials.

Hazard Identification and Classification

-

Amino Group: Aliphatic amines are known to be caustic and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[2] They can also be flammable.

-

Unsaturated Alcohol: The presence of a double bond and a hydroxyl group may contribute to moderate toxicity and irritation.[2]

-

Amino Alcohols: This class of compounds often exhibits corrosive properties.[3][4]

Based on these considerations, it is prudent to handle 6-amino-3-cyclohexene-1-methanol as a substance with the following potential hazards:

-

Skin Corrosion/Irritation: Category 1B or 2

-

Serious Eye Damage/Irritation: Category 1

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm, though data is lacking.

-

Respiratory Tract Irritation: Likely, especially if aerosolized or heated.

A logical workflow for assessing the hazards of a novel or sparsely documented chemical is essential.

Caption: A logical workflow for presumptive hazard assessment.

Safe Handling and Storage Protocols

Given the anticipated hazards, stringent adherence to established laboratory safety protocols is paramount. The following procedures are recommended as a baseline for handling 6-amino-3-cyclohexene-1-methanol.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Double-gloving is recommended for extended operations.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or potential for splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: All handling of 6-amino-3-cyclohexene-1-methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Storage

Proper storage is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Containers: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides. The basic nature of the amine group can lead to vigorous or violent reactions with these substances.

Emergency Procedures

Preparedness for accidental exposure or release is a non-negotiable aspect of laboratory safety.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the consequences of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response

A systematic approach to spill management is crucial to prevent wider contamination and exposure.

Caption: A stepwise protocol for managing spills of 6-amino-3-cyclohexene-1-methanol.

Toxicological Profile: An Evidence-Informed Perspective

Direct toxicological data for 6-amino-3-cyclohexene-1-methanol is not available in the public domain. However, the toxicology of related compounds provides a basis for understanding potential health effects.

-

Amines: Many amines are known to cause visual disturbances, such as blurred vision or a "blue haze," due to their effects on the cornea.[7]

-

Unsaturated Alcohols: Some long-chain unsaturated alcohols found in nature exhibit toxic properties.[8]

Given these precedents, it is reasonable to assume that 6-amino-3-cyclohexene-1-methanol may exhibit local and systemic toxicity. Chronic exposure, even at low levels, should be avoided. The absence of specific data necessitates a conservative approach, treating the compound as potentially toxic and handling it with the utmost care.

Conclusion: A Commitment to Proactive Safety

The responsible use of novel chemical entities like 6-amino-3-cyclohexene-1-methanol in research and development hinges on a proactive and informed approach to safety. While a complete, empirically derived safety profile for this compound is yet to be established, the principles of chemical analogy provide a robust framework for risk assessment and mitigation. By understanding the inherent hazards of its constituent functional groups and adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely explore the synthetic potential of this promising molecule.

References

-

PubChem. 6-Aminocyclohex-3-en-1-ol. National Center for Biotechnology Information. [Link]

- Nippon Nyukazai Co., Ltd. (2018).

- Nippon Nyukazai Co., Ltd. (2015).

- Thermo Fisher Scientific. (2012).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2013).

- University of California, Riverside. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.

-

Kim, H. Y., et al. (2014). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 26, 33. [Link]

- TeamChem. (2025). Monoethanolamine (MEA) Safety & Handling Guide.

-

Velisek, J., & Cejpek, K. (2016). Toxic alcohols: Aliphatic unsaturated alcohols. ResearchGate. [Link]

Sources

- 1. 6-Aminocyclohex-3-en-1-ol | C6H11NO | CID 12380766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 5. teamchem.co [teamchem.co]

- 6. fishersci.com [fishersci.com]

- 7. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of Amino-Cyclohexenyl-Methanol

The solubility behavior of Amino-Cyclohexenyl-Methanol (ACM) —specifically isomers such as (1-amino-3-cyclohexen-1-yl)methanol or (4-aminocyclohex-3-en-1-yl)methanol —is governed by the interplay between its polar functional groups (primary amine, primary alcohol) and its lipophilic cyclohexenyl carbocycle.

This guide serves as a technical roadmap for characterizing, predicting, and optimizing the solubility of ACM intermediates, designed for application scientists in process development.

Physicochemical Basis of Solubility

To design effective crystallization or reaction solvents, we must first deconstruct the molecule’s interaction potential. ACM is a bifunctional amphiphile :

-

Polar Domain (Hydrophilic): The

and -

Non-Polar Domain (Lipophilic): The cyclohexenyl ring provides significant Van der Waals surface area, reducing solubility in purely aqueous media compared to acyclic amino alcohols, but enhancing solubility in moderately polar organic solvents (e.g., THF, EtOAc).

-

Chirality & Crystal Lattice: As a chiral intermediate, ACM often exhibits high lattice energy in its enantiopure form, requiring higher temperatures or specific solvent mixtures (co-solvents) to disrupt the crystal lattice for dissolution.

Predicted Solubility Classification

Based on structural homology with (1S,4R)-4-amino-2-cyclopenten-1-yl-methanol (Abacavir intermediate).

| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Mechanism |

| Protic Polar | Water, Methanol, Ethanol | High (>100 mg/mL) | Enthalpy-driven solvation via strong H-bonding. |

| Aprotic Polar | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions; excellent for reaction media but poor for isolation. |

| Moderately Polar | n-Butanol, IPA, THF | Moderate (10–50 mg/mL) | Ideal for Crystallization. Temperature-dependent solubility (high |

| Polar Aprotic | Ethyl Acetate, Acetone | Low-Moderate (1–10 mg/mL) | Weak solvation of the amine/alcohol protons; often used as antisolvents or in hot extractions. |

| Non-Polar | n-Heptane, Toluene, MTBE | Insoluble (<1 mg/mL) | High interfacial tension; excellent antisolvents for yield maximization. |

Experimental Determination Protocol

Since specific literature data for proprietary ACM isomers is often sparse, you must generate an empirical solubility curve. Do not rely on single-point measurements.

Method A: Dynamic Polythermal Method (For Crystallization Design)

This method is superior for detecting metastable zones and determining the solubility width.

-

Preparation: Weigh varying amounts of ACM (e.g., 50, 100, 200, 500 mg) into four reaction vials.

-

Solvent Addition: Add a fixed volume (e.g., 1.0 mL) of the target solvent (e.g., n-Butanol) to each vial.

-

Heating: Heat the suspension at 1°C/min with magnetic stirring until complete dissolution (clear point,

). -

Cooling: Cool at 0.5°C/min until the first crystal appears (cloud point,

). -

Data Processing: Plot Concentration (

) vs. Temperature (

Method B: Static Gravimetric Method (For Standard Solubility)

-

Saturate the solvent with excess ACM at a fixed temperature (e.g., 25°C) for 24 hours.

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility).

-

Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Validation: Verify the solid phase purity by XRPD to ensure no solvate formation occurred.

Thermodynamic Modeling

To extrapolate solubility data to other temperatures, fit your experimental data to the Modified Apelblat Equation . This is the industry standard for amino-alcohol intermediates.

Where:

- = Mole fraction solubility[1]

- = Absolute temperature (K)

- = Empirical constants derived from regression analysis.

Note: If the curve is linear, the simpler Van't Hoff equation (

Visualization: Solvent Selection & Workflow

Diagram 1: Crystallization Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent system for purifying ACM.

Caption: Decision tree for selecting crystallization solvents based on solubility thresholds.

Diagram 2: Solubility Screening Workflow

A standardized protocol for determining the solubility profile.

Caption: Step-by-step workflow for generating a robust solubility profile.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Link

-

Dalton, C. et al. (2006). Process for the preparation of (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol. European Patent EP1660498B1. Link

-

Gude, M. et al. (2013). Modelling the effects of ethanol on the solubility of amino acids with the NRTL and Jouyban-Acree models. Wageningen University. Link

-

Chaban, V. V. (2023).[2][3] Solubility Properties of Methanol in Organic Solvents. ResearchGate. Link

-

PubChem. (2025). 3-Cyclohexene-1-methanol Compound Summary. National Library of Medicine. Link

Sources

A Technical Guide to Chiral Cyclohexenyl Amino Alcohols: Synthesis, Suppliers, and Applications

Introduction: The Strategic Importance of Chiral Cyclohexenyl Amino Alcohols in Modern Chemistry

Chiral cyclohexenyl amino alcohols represent a pivotal class of organic molecules, uniquely combining the structural rigidity of a cyclohexene ring with the versatile functionality of vicinal amino and hydroxyl groups. This distinct architecture makes them highly sought-after building blocks, or synthons, in the realms of pharmaceutical development and asymmetric catalysis. The stereochemical arrangement of the amino and alcohol substituents on the cyclohexenyl scaffold is often paramount to their biological activity and efficacy, driving the demand for enantiomerically pure forms of these compounds.[1][2]

In drug discovery, the constrained conformation of the cyclohexene ring can impart favorable pharmacokinetic properties to a molecule, such as improved binding affinity to biological targets and enhanced metabolic stability.[3] Furthermore, the amino alcohol moiety is a common pharmacophore in a wide array of therapeutic agents. For researchers and drug development professionals, access to a diverse toolbox of chiral cyclohexenyl amino alcohols is therefore crucial for accelerating the discovery and development of new medicines.

This in-depth technical guide provides a comprehensive overview of the current landscape of chiral cyclohexenyl amino alcohol supply, delves into the key synthetic strategies for their preparation, and explores their significant applications in both medicinal chemistry and as ligands in asymmetric synthesis.

Navigating the Supplier Landscape: From Catalog Compounds to Custom Synthesis

The acquisition of specific chiral cyclohexenyl amino alcohols can be approached in two primary ways: through the purchase of catalog products or via custom synthesis services. While the availability of off-the-shelf chiral cyclohexenyl amino alcohols is limited, several reputable suppliers offer closely related chiral aminocyclohexanols, which can serve as valuable precursors. For novel or highly functionalized derivatives, custom synthesis is often the most practical route.

Key Suppliers of Related Chiral Building Blocks

Several major chemical suppliers offer a range of chiral aminocyclohexanol derivatives. While not possessing the double bond of the cyclohexenyl moiety, these compounds are often key starting materials for the synthesis of their unsaturated counterparts. Researchers are encouraged to explore the catalogs of these vendors for potential precursors.

| Supplier | Relevant Product Categories | Website |

| Sigma-Aldrich (Merck) | Chiral Alcohols, Amines | |

| Thermo Fisher Scientific | Chiral Intermediates, Research Chemicals | |

| BroadPharm | Chiral Building Blocks | |

| BLD Pharm | Organic Building Blocks | |

| MySkinRecipes | Chiral Intermediates | [Link] |

It is important to note that the availability of specific enantiomers and diastereomers can vary, and thorough catalog searches are recommended. For instance, trans-2-Aminocyclohexanol hydrochloride is a commercially available starting material from suppliers like Sigma-Aldrich and BroadPharm.[4]

Custom Synthesis Providers: Your Partner for Novel Structures

For researchers requiring specific or novel chiral cyclohexenyl amino alcohols not available in catalogs, numerous companies specialize in custom chemical synthesis. These organizations offer expertise in asymmetric synthesis and can provide the desired compounds on scales ranging from milligrams to kilograms. When engaging a custom synthesis provider, it is crucial to provide a clear synthetic route or target specifications, including desired enantiomeric purity.

| Custom Synthesis Provider | Key Capabilities | Website |

| BOC Sciences | Chiral Synthesis, Asymmetric Catalysis | |

| Enamine | Custom Synthesis, Building Blocks | |

| ChiroBlock | Chiral Molecules, Custom Synthesis | [Link] |

| Asymchem | Custom Synthesis, Process Development |

These providers typically work under strict confidentiality agreements to protect the intellectual property of their clients.

Synthetic Methodologies: Crafting Chirality on the Cyclohexenyl Scaffold

The enantioselective synthesis of chiral cyclohexenyl amino alcohols is a challenging yet critical area of organic chemistry. A variety of synthetic strategies have been developed, each with its own advantages and limitations. The choice of method often depends on the desired stereochemistry, the substitution pattern on the cyclohexene ring, and the scalability of the reaction.

Ring-Opening of Cyclohexene Oxide with Amines

A common and straightforward approach to vicinal amino alcohols is the nucleophilic ring-opening of epoxides with amines.[5] For the synthesis of chiral cyclohexenyl amino alcohols, this method can be adapted by starting with an enantiopure cyclohexene oxide or by employing a chiral amine.